1-Amino-1H-pyrrole-2-carboxamide
Overview
Description
1-Amino-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of 1-amino-1H-pyrrole-2-carboxamide includes an amino group and a carboxamide group attached to the pyrrole ring, which can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method involves a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2, which yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . Additionally, a novel three-component reaction has been described for the synthesis of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides, utilizing arylidenmalononitrile, malononitrile, and hydroxylamine hydrochloride in solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is confirmed through various spectroscopic techniques. For instance, the structures of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides were confirmed by 1H NMR, 13C NMR, IR, and single-crystal X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can participate in a range of chemical reactions due to the presence of reactive functional groups. The [3 + 2] cycloaddition reaction mentioned earlier is an example of how pyrrole derivatives can be synthesized through the interaction of multiple reactants . The reactivity of the amino and carboxamide groups in 1-amino-1H-pyrrole-2-carboxamide would also allow for further functionalization and participation in various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of an amino group can increase water solubility and enhance DNA binding affinity, as observed in pyrrole- and imidazole-containing polyamides . The carboxamide group contributes to the compound's acidity and ability to form hydrogen bonds, affecting its solubility and reactivity. These properties are essential for the practical application of pyrrole derivatives in different fields, including medicinal chemistry and materials science.
Scientific Research Applications
DNA Recognition and Binding
1-Amino-1H-pyrrole-2-carboxamide, as a component of polyamides, plays a significant role in DNA recognition and binding. Notably, polyamides containing pyrrole−imidazole units have been used for recognizing specific sequences in the minor groove of double-stranded DNA. For instance, eight-ring hairpin polyamides containing pyrrole−imidazole demonstrated high affinity and specificity for recognizing core 5‘-GGG-3‘ sequences in DNA (Swalley, Baird, & Dervan, 1996). This indicates the potential for using such compounds in genetic research and therapeutic applications.
Synthesis and Development of Pharmaceuticals
1-Amino-1H-pyrrole-2-carboxamide derivatives are involved in the synthesis of various pharmaceutical compounds. A method was developed for synthesizing carboxamides and peptides from carboxylic acids and amines using compounds related to 1-Amino-1H-pyrrole-2-carboxamide, demonstrating its utility in pharmaceutical chemistry (Shiina & Kawakita, 2003).
Chemical Structure Analysis
The compound's structure has been analyzed in various studies. For example, the asymmetric unit of a compound closely related to 1-Amino-1H-pyrrole-2-carboxamide, consisting of a 1H-pyrrole-2-carboxamide molecule, has been described, contributing to a deeper understanding of its structural properties (Lu, Zhu, & Yang, 2004).
Novel Synthesis Methods
Innovative methods for synthesizing derivatives of 1-Amino-1H-pyrrole-2-carboxamide have been developed. For instance, a novel synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides was carried out using a simple three-component reaction, demonstrating the compound's versatility in chemical synthesis (Mohammadi, Khorrami, Ghorbani, & Dušek, 2017).
Fluorescence and Sensing Applications
Compounds containing 1-Amino-1H-pyrrole-2-carboxamide have been explored for their fluorescence and sensing capabilities. A study highlighted a receptor with pyrrole, amide, and amino subunits, showing changes in UV–vis absorption and fluorescence emission upon the addition of fluoride, indicating its potential in sensing applications (Yang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-aminopyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLTDFUEACLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439504 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1H-pyrrole-2-carboxamide | |
CAS RN |
159326-69-9 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.